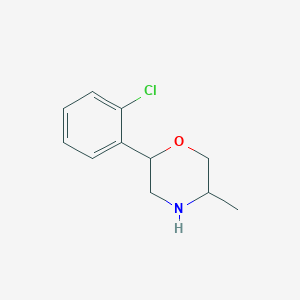
1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in various scientific fields It is known for its unique structure, which includes an aminomethyl group, a hydroxymethyl group, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a suitable cyclopropane precursor with aminomethyl and hydroxymethyl reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the aminomethyl group.
Substitution: The aminomethyl and hydroxymethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound plays a role in the biosynthesis of plant hormones, particularly ethylene, which regulates various plant growth processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating neurotransmitter activity.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, a hormone that regulates growth and stress responses. The compound is converted to ethylene through enzymatic reactions involving 1-aminocyclopropane-1-carboxylic acid synthase and oxidase.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A closely related compound involved in ethylene biosynthesis.
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the aminomethyl group.
Uniqueness
1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to its dual functional groups (aminomethyl and hydroxymethyl) attached to a cyclopropane ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-(aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-3-6(5(9)10)1-4(6)2-8/h4,8H,1-3,7H2,(H,9,10) |
InChI Key |
AJCNBDWEPJNZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(CN)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',4'-Dihydro-1'H-spiro[azetidine-2,2'-naphthalene]](/img/structure/B13296726.png)
![4-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13296734.png)
![(2E)-3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13296736.png)
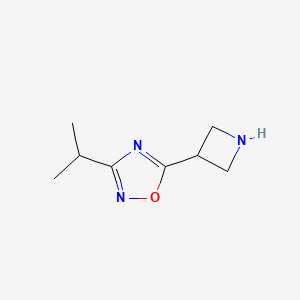
![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol](/img/structure/B13296742.png)
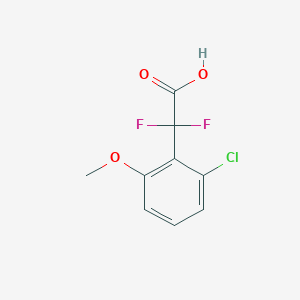


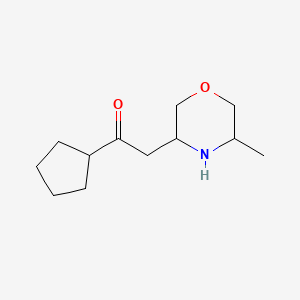
![[(Prop-2-yn-1-yl)carbamoyl]formic acid](/img/structure/B13296773.png)
![6,8-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13296784.png)
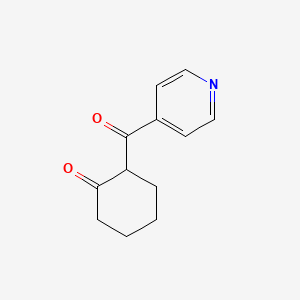
![7-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13296804.png)
